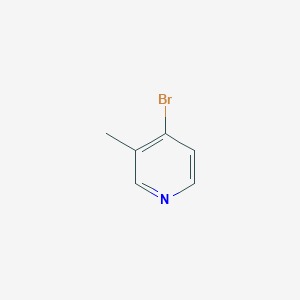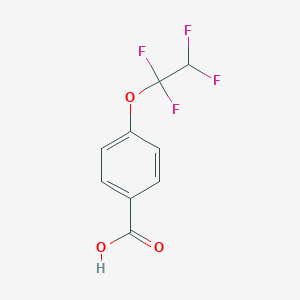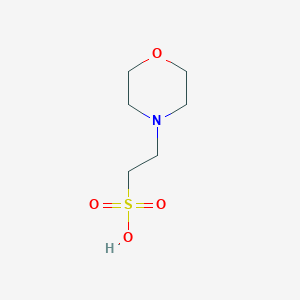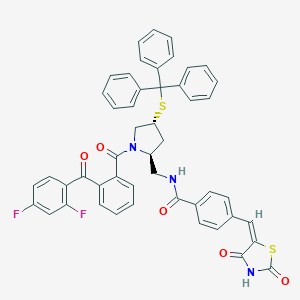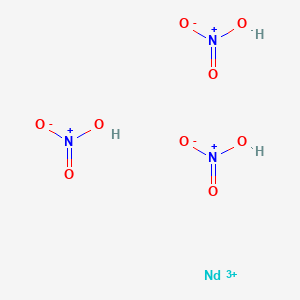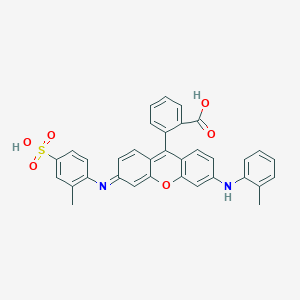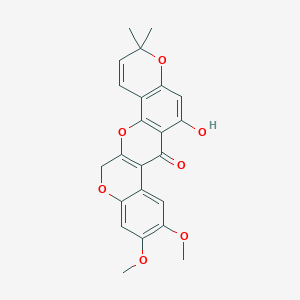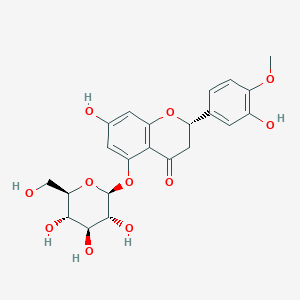
Hesperetin 5-O-glucoside
Overview
Description
The compound Hesperetin 5-O-glucoside is a complex organic molecule. It features a chromen-4-one core structure with multiple hydroxyl groups and a methoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Hesperetin 5-O-glucoside primarily targets the acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and the microsomal triglyceride transfer protein (MTP) . These targets play a crucial role in cholesterol metabolism and lipoprotein assembly, respectively .
Mode of Action
This compound reduces or inhibits the activity of ACAT 1 and ACAT 2 genes and reduces MTP activity . Additionally, it seems to upregulate the LDL receptor . This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .
Biochemical Pathways
The inhibition of ACAT genes and MTP by this compound affects the cholesterol metabolism pathway and the lipoprotein assembly pathway . The upregulation of the LDL receptor enhances the reuptake of lipoproteins, contributing to the regulation of cholesterol levels .
Pharmacokinetics
This compound, like all flavonoids, is rapidly metabolized in intestinal and liver cells upon digestion in the gastrointestinal tract . This process releases smaller metabolites into the blood and urine for excretion . The oral bioavailability of this compound is less than 20% due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes .
Result of Action
The action of this compound results in a reduction of cholesteryl ester mass and inhibition of apoB secretion by up to 80% . This leads to a decrease in cholesterol levels . It may also have antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental conditions such as temperature, pH, and light . Its solubility can also be affected by the position of a sugar moiety at the C-5-position . The nature, position, and number of sugar moieties in the flavonoid structure, as well as conjugation, can influence its ability to inhibit PTP1B .
Biochemical Analysis
Biochemical Properties
Hesperetin 5-O-glucoside is involved in various biochemical reactions. It is transformed to hesperetin in the presence of the 4’-O-methyltransferase enzyme . This hesperetin is then glycosylated at the C-7 position by the flavanone 7-O-glucosyltransferase enzyme to generate the this compound molecule .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities . These effects are confirmed well in in vitro and in vivo studies .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple pathways. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, its oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. Key steps may include:
Formation of the chromen-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Glycosylation: The attachment of the trihydroxy-6-(hydroxymethyl)oxan-2-yl group can be achieved through glycosylation reactions using suitable glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one: Lacks the glycosyl group.
(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one: Lacks the trihydroxy-6-(hydroxymethyl)oxan-2-yl group.
Uniqueness
The presence of the trihydroxy-6-(hydroxymethyl)oxan-2-yl group in Hesperetin 5-O-glucoside distinguishes it from similar compounds, potentially enhancing its biological activity and solubility.
Properties
IUPAC Name |
7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O11/c1-30-13-3-2-9(4-11(13)25)14-7-12(26)18-15(31-14)5-10(24)6-16(18)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLBWGKNSBMTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hesperetin 5-O-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69651-80-5 | |
| Record name | Hesperetin 5-O-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257 - 258 °C | |
| Record name | Hesperetin 5-O-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Hesperetin 5-O-glucoside a potential therapeutic agent for diabetes?
A1: this compound exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) []. PTP1B is an enzyme involved in regulating insulin signaling, and its inhibition can enhance insulin sensitivity, making it a target for diabetes treatment.
Q2: How does the structure of this compound influence its PTP1B inhibitory activity?
A2: Research suggests that the presence, position, and type of sugar moiety significantly impact the inhibitory activity of Hesperetin derivatives against PTP1B []. Specifically, the glucose molecule at the C-5 position in this compound seems crucial for its enhanced activity compared to Hesperetin, which lacks this sugar moiety [].
Q3: What is the mechanism of PTP1B inhibition by this compound?
A3: Kinetic studies have revealed that this compound acts as a mixed-type inhibitor of PTP1B []. This implies that the compound can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity.
Q4: Is there evidence supporting the interaction between this compound and PTP1B?
A4: Yes, molecular docking studies demonstrate that this compound exhibits a strong binding affinity to key amino acid residues within the allosteric site of PTP1B []. This suggests a favorable interaction between the compound and the enzyme, supporting its inhibitory potential.
Q5: Beyond PTP1B inhibition, does this compound exhibit other biological activities?
A5: Research indicates that this compound, alongside other flavonoids, contributes to the citrus flavor and improved antioxidant activity of citrus flower-green tea []. While it did not show significant triglyceride-lowering effects in a study on hyperlipidemic rats, it did demonstrate a notable hypocholesterolemic effect [].
Q6: What analytical techniques are employed to identify and quantify this compound?
A6: Various analytical techniques are used to study this compound. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is commonly employed for identification and quantification in complex mixtures like plant extracts []. In addition, techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS/MS) can provide detailed phytochemical profiling, identifying this compound alongside other compounds present in plant extracts [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


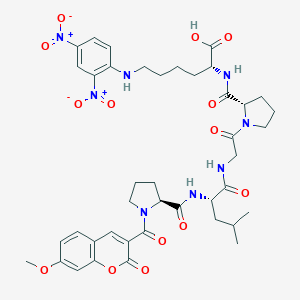
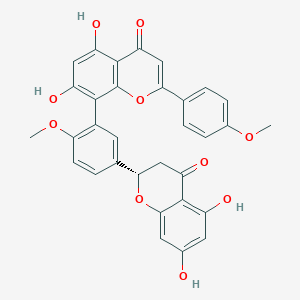
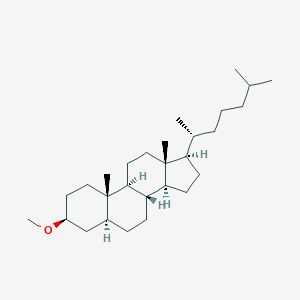
![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)
